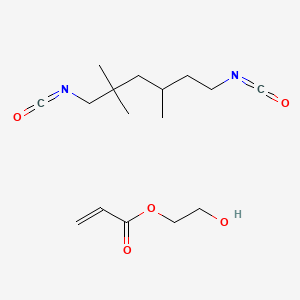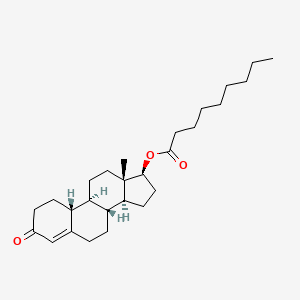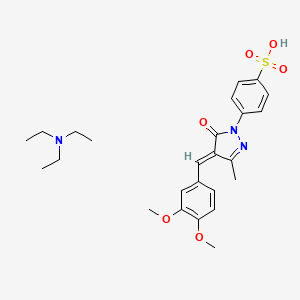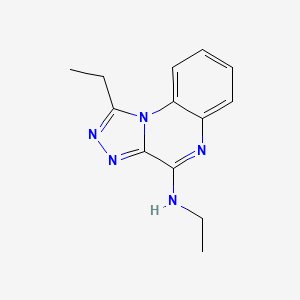
N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine is a heterocyclic compound that belongs to the family of triazoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents .
Preparation Methods
The synthesis of N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde . The reaction is facilitated by an oxidation-reduction mechanism using chloranil . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include chloranil for oxidation, sodium borohydride for reduction, and different nucleophiles for substitution reactions . The major products formed from these reactions are quinoxaline derivatives, dihydroquinoxaline derivatives, and substituted triazoloquinoxalines .
Scientific Research Applications
N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to upregulate pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, while downregulating pro-oncogenic cell survival proteins like Bcl-2 . This leads to the induction of apoptosis in cancer cells . Additionally, the compound can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in cancer angiogenesis .
Comparison with Similar Compounds
N,1-Diethyl(1,2,4)triazolo(4,3-a)quinoxalin-4-amine can be compared with other similar compounds, such as:
Imidazo[1,2-a]quinoxaline: Known for its anticancer activities.
Imidazo[1,2-a]pyrazine: Exhibits interesting activities on a panel of cancer cell lines.
Pyrazolo[1,5-a]quinoxaline: Displays cytotoxic activities against melanoma cell lines.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific applications .
Properties
CAS No. |
91895-52-2 |
|---|---|
Molecular Formula |
C13H15N5 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
N,1-diethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C13H15N5/c1-3-11-16-17-13-12(14-4-2)15-9-7-5-6-8-10(9)18(11)13/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
CHGBCRZJIYWPIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



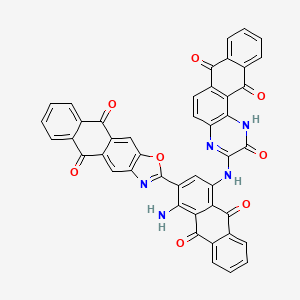
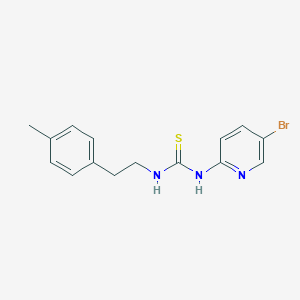
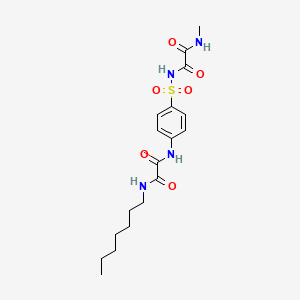
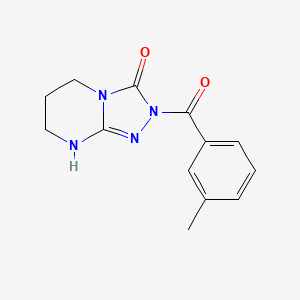
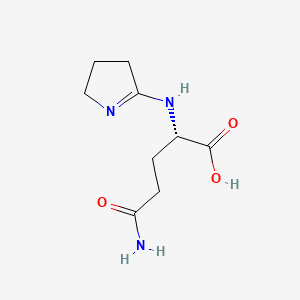
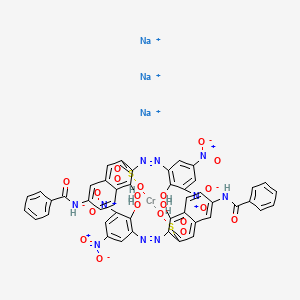
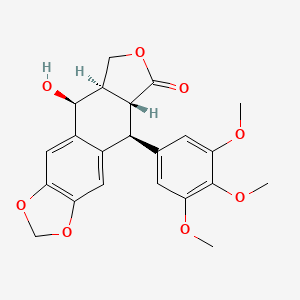
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187623.png)

